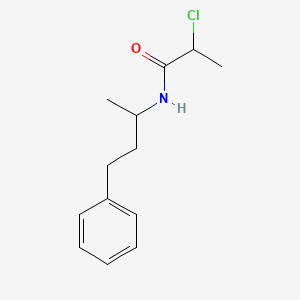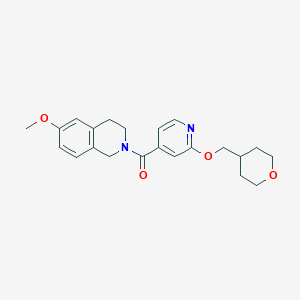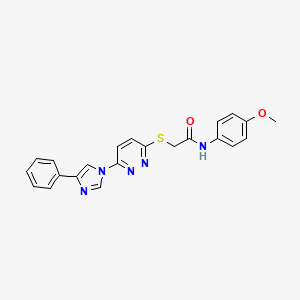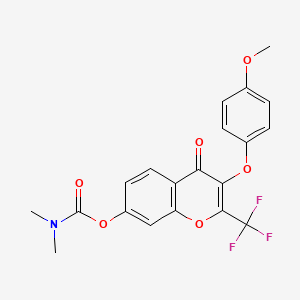![molecular formula C21H15F3N4O2 B2715932 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 941893-74-9](/img/no-structure.png)
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazole derivative. Pyrazole derivatives have been the subject of considerable interest due to their wide range of biological activities . They occur in a wide range of natural products, dyes, and as scaffolds in a number of drugs and associated pharmaceutical active substances .
Chemical Reactions Analysis
Pyrazole derivatives can participate in a variety of chemical reactions. For example, they can undergo Vilsmeier-Haack reactions . They can also participate in 1,4-addition and intramolecular electrophilic cyclization reactions .Scientific Research Applications
Synthesis and Heterofunctionalization
Research has explored the synthesis, annulation, and heterofunctionalization of pyrazolo[1,5-a]pyrazines, a closely related class of compounds. For example, Tsizorik et al. (2018) detailed the formation of 4-hydrazinylpyrazolo[1,5-a]pyrazines through reactions with hydrazine hydrate and further modifications to create derivatives with fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These synthetic pathways highlight the versatility of pyrazolo[1,5-a]pyrazines in creating a variety of biologically relevant heterocyclic compounds (Tsizorik et al., 2018).
Radiosynthesis for Imaging
In the field of radiopharmaceuticals, Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a radioligand derived from the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide series, for imaging the translocator protein (18 kDa) using positron emission tomography (PET). This research signifies the potential of pyrazolo[1,5-a]pyrazines in developing diagnostic tools for neuroinflammation and related pathologies (Dollé et al., 2008).
Antioxidant and Biological Activities
Investigations into the biological activities of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been conducted, revealing moderate to significant radical scavenging activities. This work by Ahmad et al. (2012) demonstrates the potential of pyrazolo[1,5-a]pyrazine derivatives in developing antioxidant agents (Ahmad et al., 2012).
Potential as DPPH Scavenging, Analgesic, and Anti-inflammatory Agents
Nayak et al. (2014) synthesized 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, demonstrating DPPH radical scavenging activity, analgesic, and anti-inflammatory properties. This research underscores the utility of pyrazolo[1,5-a]pyrazine derivatives in the development of therapeutic agents (Nayak et al., 2014).
Apoptosis Induction in Cancer Cells
Lv et al. (2012) synthesized a series of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, one of which showed selective inhibition of H322 lung cancer cell growth by inducing apoptosis. This finding highlights the potential application of pyrazolo[1,5-a]pyrazine derivatives in cancer therapy (Lv et al., 2012).
Mechanism of Action
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid, which is then coupled with 2-(trifluoromethyl)aniline to form the second intermediate, 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide. The synthesis pathway involves several steps, including protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "2-phenylhydrazine", "ethyl acetoacetate", "acetic anhydride", "4-chloro-3-nitropyrazole", "4-fluoroaniline", "trifluoroacetic acid", "sodium hydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of 2-phenylhydrazine with acetic anhydride to form N-acetyl-2-phenylhydrazine", "Step 2: Condensation of N-acetyl-2-phenylhydrazine with 4-chloro-3-nitropyrazole in the presence of sodium hydride and triethylamine to form 2-(4-nitrophenyl)-4-phenylpyrazolo[1,5-a]pyrazine", "Step 3: Reduction of 2-(4-nitrophenyl)-4-phenylpyrazolo[1,5-a]pyrazine with iron and hydrochloric acid to form 2-(4-aminophenyl)-4-phenylpyrazolo[1,5-a]pyrazine", "Step 4: Protection of 2-(4-aminophenyl)-4-phenylpyrazolo[1,5-a]pyrazine with ethyl acetoacetate in the presence of sodium hydride and triethylamine to form 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid", "Step 5: Deprotection of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid with trifluoroacetic acid to form 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid", "Step 6: Coupling of 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid with 2-(trifluoromethyl)aniline in the presence of N,N-dimethylformamide and triethylamine to form 2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide", "Step 7: Purification of the final product by recrystallization from diethyl ether and water" ] } | |
CAS No. |
941893-74-9 |
Molecular Formula |
C21H15F3N4O2 |
Molecular Weight |
412.372 |
IUPAC Name |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H15F3N4O2/c22-21(23,24)15-8-4-5-9-16(15)25-19(29)13-27-10-11-28-18(20(27)30)12-17(26-28)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,29) |
InChI Key |
REWUJEFVHIPLSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Ethoxyphenyl)-3-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]urea](/img/structure/B2715849.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2715851.png)

![8-(2,4-dimethoxyphenyl)-3-isopentyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2715860.png)
![1-(4-Chlorophenyl)-2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2715861.png)
![2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2715863.png)


![2-[6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2715867.png)
![4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2715869.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2715870.png)

![1-[4-(2-hydroxyethyl)-1-piperazinyl]Ethanone](/img/structure/B2715872.png)
